N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
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Description
N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a useful research compound. Its molecular formula is C21H27N3O5S and its molecular weight is 433.52. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of the compound N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is the alpha1-adrenergic receptors (α1-AR) which are a class of G-protein-coupled receptors (GPCRs) . These receptors are among the most studied GPCRs and are associated with numerous neurodegenerative and psychiatric conditions .
Mode of Action
N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide interacts with its targets, the alpha1-adrenergic receptors, by binding to them. This interaction results in the activation or blockade of these receptors
Biochemical Pathways
The compound N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide affects the biochemical pathways associated with the alpha1-adrenergic receptors . These receptors play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . They are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Pharmacokinetics
The pharmacokinetic properties of N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, including its absorption, distribution, metabolism, and excretion (ADME), have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds that exhibit an acceptable pharmacokinetic profile .
Result of Action
It is known that the compound has an affinity for alpha1-adrenergic receptors in the range from 22 nm to 250 nm .
Properties
IUPAC Name |
N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O5S/c1-27-19-5-3-2-4-18(19)24-12-10-23(11-13-24)9-8-22-30(25,26)17-6-7-20-21(16-17)29-15-14-28-20/h2-7,16,22H,8-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRFLHJRKGRLDRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCNS(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.